CCR5 Antagonist Activity: Micromolar Potency Differentiates from Clinical Candidates
N-(4-hydroxy-3-methyl-1-naphthyl)acetamide exhibits antagonist activity at the human CCR5 receptor with an IC50 of 10,000 nM (10 μM) in MOLT4/CCR5 cells assessed via CCL5-induced calcium mobilization [1]. In contrast, the FDA-approved CCR5 antagonist maraviroc displays IC50 values in the range of 3.3–30 nM across various assays . The ~300- to 3000-fold lower potency positions the target compound as a useful tool for studying CCR5 pharmacology at moderate concentrations or as a starting scaffold for optimization, rather than as a therapeutic candidate.
| Evidence Dimension | CCR5 antagonism (IC50) |
|---|---|
| Target Compound Data | 10,000 nM |
| Comparator Or Baseline | Maraviroc: 3.3–30 nM |
| Quantified Difference | ~300- to 3000-fold lower potency |
| Conditions | MOLT4/CCR5 cells; CCL5-induced calcium mobilization |
Why This Matters
The distinct potency profile enables researchers to select this compound for specific experimental contexts where a weaker antagonist is required or for structure–activity relationship (SAR) studies.
- [1] BindingDB. BDBM50351146: Antagonist activity at human CCR5 receptor. Binding Database, 2025. View Source
